molecular formula C7H15NO2 B1426981 [4-(Methylamino)oxan-4-yl]methanol CAS No. 1094072-05-5

[4-(Methylamino)oxan-4-yl]methanol

Cat. No.: B1426981
CAS No.: 1094072-05-5
M. Wt: 145.2 g/mol
InChI Key: YLEIOMUTHKGVET-UHFFFAOYSA-N
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Description

[4-(Methylamino)oxan-4-yl]methanol: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by the presence of a methylamino group attached to an oxane ring, which is further connected to a methanol group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methylamino)oxan-4-yl]methanol typically involves the reaction of oxane derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions

Biological Activity

[4-(Methylamino)oxan-4-yl]methanol, with the CAS number 1094072-05-5, is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NO2, which indicates the presence of a methylamino group and an oxane structure. The compound's structure may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties. Preliminary studies indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which is crucial for combating oxidative stress in biological systems. Antioxidants play a significant role in preventing cellular damage caused by free radicals.

The mechanism of action of this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the methylamino group may facilitate binding to biological macromolecules, potentially modulating their activity.

Case Studies and Research Findings

A review of recent literature highlights several studies that have investigated the biological activity of compounds structurally related to this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial effects of various derivatives of oxane compounds, demonstrating that certain modifications enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound could be developed into a lead compound for antibiotic development .
  • Antioxidant Activity Assessment : In vitro assays have shown that related compounds possess significant antioxidant capabilities. For instance, DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays indicated that derivatives could effectively neutralize free radicals, thus supporting their use in therapeutic applications aimed at reducing oxidative stress .
  • Pharmacological Profiling : A comprehensive pharmacological profiling study indicated that compounds similar to this compound interact with various receptors in cellular models. This interaction can lead to downstream effects such as modulation of inflammatory responses or cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructure FeaturesNotable Activities
2-Aminomethyl-oxaneLacks methyl groupModerate antimicrobial activity
4-Hydroxy-methyl oxaneHydroxyl group presentEnhanced antioxidant properties
3-MethylaminomethanolAdditional methyl groupIncreased neuroprotective effects

Properties

IUPAC Name

[4-(methylamino)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-7(6-9)2-4-10-5-3-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEIOMUTHKGVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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